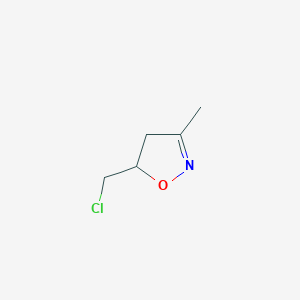

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole is a heterocyclic organic compound that features an isoxazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4,5-dihydroisoxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the isoxazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products

Substitution: Formation of azido, alkoxy, or amino derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for various substitution reactions, making it a valuable building block for synthesizing diverse chemical entities. The compound has been utilized to create derivatives that exhibit biological activity, particularly in pharmaceuticals and agrochemicals.

Reactivity and Transformation

The chloromethyl moiety is reactive, allowing for nucleophilic substitutions that can yield a variety of functionalized products. This reactivity facilitates the development of novel compounds with desired pharmacological properties. For instance, it can be transformed into other isoxazole derivatives that have shown potential as therapeutic agents.

Pharmaceutical Applications

Drug Development

Research indicates that derivatives of this compound have been investigated for their biological activities. For example, compounds derived from this structure have been explored for their effectiveness as agonists for human constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification pathways . These findings suggest potential applications in developing drugs targeting metabolic diseases or enhancing drug clearance.

Case Study: Human CAR Agonists

A notable study highlighted the discovery of a compound related to this compound that acts as an agonist for CAR. This compound demonstrated increased potency and selectivity over other receptors, indicating its potential use in therapeutic interventions aimed at modulating metabolic processes in humans .

Agrochemical Applications

Pesticide Development

The compound has also been recognized for its utility in agricultural chemistry. It serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Research has shown that derivatives of this compound possess fungicidal properties against various plant pathogens, making them candidates for developing effective crop protection agents .

Case Study: Fungicidal Activity

In studies evaluating the fungicidal efficacy of derivatives synthesized from this compound, compounds exhibited significant activity against cucumber powdery mildew and wheat powdery mildew. These findings underscore the potential of this compound in formulating new agricultural products that are both effective and environmentally sustainable .

Summary Table of Applications

| Application Area | Specific Use | Examples/Outcomes |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals and agrochemicals |

| Pharmaceutical | Agonist for human CAR | Potential drug candidates for metabolic diseases |

| Agrochemical | Fungicide development | Effective against cucumber and wheat powdery mildew |

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, enzymes, or nucleic acids. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The isoxazole ring may also interact with biological receptors, modulating their activity and influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-(Chloromethyl)-3-methylisoxazole: Lacks the dihydro component, making it less reactive in certain chemical reactions.

5-(Chloromethyl)-4,5-dihydroisoxazole: Lacks the methyl group at the 3-position, which can influence its biological activity and chemical reactivity.

3-Methyl-4,5-dihydroisoxazole: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.

Uniqueness

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole is unique due to the presence of both the chloromethyl and methyl groups, which confer specific chemical reactivity and biological activity

Actividad Biológica

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agriculture.

- IUPAC Name : this compound

- CAS Number : 69578-12-7

- Molecular Formula : C6H8ClN2O

- Molecular Weight : 162.59 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on derivatives of 4,5-dihydroisoxazoles demonstrated their effectiveness against various bacterial strains using a twofold dilution method for testing .

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, potentially altering their functions and pathways involved in microbial resistance .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of isoxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, indicating moderate antibacterial activity.

Study 2: Synthesis and Biological Evaluation

A synthesis route for producing this compound was developed that involved the reaction of chloromethyl methyl ketone with hydroxylamine. The synthesized compound was evaluated for its antifungal properties against Candida albicans, showing an IC50 value of 25 µg/mL .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (IC50 µg/mL) |

|---|---|---|

| This compound | 32 | 25 |

| 5-Trichloromethyl-4,5-dihydroisoxazole | 16 | 20 |

| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole | 64 | Not tested |

Propiedades

IUPAC Name |

5-(chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSKTLOJQCMZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.